molecular formula C6H10O3S B3056000 4-Pentynyl methanesulfonate CAS No. 68275-03-6

4-Pentynyl methanesulfonate

Cat. No.: B3056000
CAS No.: 68275-03-6
M. Wt: 162.21 g/mol
InChI Key: ZKCDAGCMMFDKFX-UHFFFAOYSA-N
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Description

4-Pentynyl methanesulfonate is an organic compound with the molecular formula C6H10O3S. It is a sulfonate ester derived from methanesulfonic acid and pent-4-yn-1-ol. This compound is commonly used in organic synthesis, particularly in the formation of alkynes. It is a clear, colorless to pale yellow liquid that is soluble in common organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran .

Scientific Research Applications

4-Pentynyl methanesulfonate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Pentynyl methanesulfonate are not fully understood yet. The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

The cellular effects of this compound are also not well-documented. There is no specific information available about how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-known. It can be prepared by the reaction of pentynyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine. The exact mechanism of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented .

Temporal Effects in Laboratory Settings

There is no specific information available about the temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied extensively

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. There is no specific information available about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no specific information available about how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. There is no specific information available about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentynyl methanesulfonate can be synthesized by reacting pent-4-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a stepwise mechanism, starting with the formation of an intermediate alkene, followed by the addition of the sulfonate group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors to carry out the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Pentynyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkynes.

    Oxidation and Reduction Reactions: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would yield 4-pentynyl azide.

    Elimination Reactions: The major product is typically an alkyne, such as 4-pentyne.

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler sulfonate compound with the molecular formula CH4O3S.

    Ethyl Methanesulfonate: Another sulfonate ester used in mutagenesis and as a reagent in organic synthesis.

Uniqueness: 4-Pentynyl methanesulfonate is unique due to its alkyne functionality, which allows it to participate in a wider range of chemical reactions compared to simpler sulfonate esters. Its ability to form alkynes makes it particularly valuable in organic synthesis and the preparation of complex molecules.

Properties

IUPAC Name

pent-4-ynyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCDAGCMMFDKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499717
Record name Pent-4-yn-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68275-03-6
Record name Pent-4-yn-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To pentyne-4-ol (Farchan Chemical Co) (42.0 g: 0.5 mols) in 500 mL ether at -5° C. (dry ice bath) is added in a rapid dropwise fashion triethylamine (104.8 mL; 0.75 mols) diluted with 100 mL ether. While maintaining the temperature at or below 15° C. throughout, methane sulfonyl chloride, (94.2 mL; 0.70 mols) diluted with 100 mL ether, is added dropwise over 45 minutes. The thick suspension is stirred an additional 30 minutes, after which the precipitate is filtered. The filter cake is washed with ether and the combined ether layers washed twice with water, then once with brine. The ether layer is then dried over anhydrous magnesium sulfate and solvent removed under reduced pressure to yield the product as a pale yellow oil; yield 64 g (79%), which is used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

4 ml (43.2 mmol) 4-pentyn-1-ol in 140 ml CH2Cl2 were treated with 3.7 ml (47.6 mmol) methanesulfonyl chloride and 11.1 ml (64.84 mmol) N,N-diisopropylethylamine at 0° C. for 10 min. The solution was stirred at RT for 1 h and was diluted with CH2Cl2. Water was added, the mixture was stirred for 10 min and was added to a 10% aqueous KHSO4 solution. The phases were separated and the aqueous phase was extracted with CH2Cl2. The combined organic ones were washed with a saturated aqueous solution of NaHCO3 and brine, dried over Na2SO4 and evaporated to give crude Methanesulfonic acid pent-4-ynyl ester as yellow oil, MS: 156 (MH+).
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4 mL
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3.7 mL
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11.1 mL
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140 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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